molecular formula C20H25N3O3S B11139042 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B11139042
M. Wt: 387.5 g/mol
InChI Key: LOORPXIKIQKCLL-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylamino group, a methoxyphenyl group, and a thiazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylamine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’-Methyl-1’-propenyl)-4-methyltetrahydropyran
  • Rose oxide
  • 4-Methyl-2-(2-methyl-1-propenyl)-tetrahydropyran

Uniqueness

2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H25N3O3S/c1-25-16-6-2-14(3-7-16)20(8-10-26-11-9-20)13-21-18(24)17-12-27-19(23-17)22-15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,21,24)(H,22,23)

InChI Key

LOORPXIKIQKCLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CSC(=N3)NC4CC4

Origin of Product

United States

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